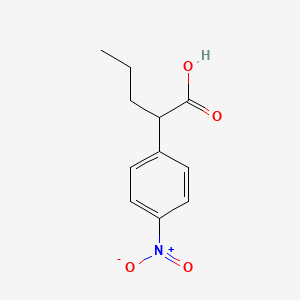
2-(4-nitrophenyl)pentanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)pentanoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a nitrophenyl group attached to a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)pentanoic acid typically involves the nitration of phenylpentanoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces a nitro group (-NO2) to the phenyl ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
2-(4-nitrophenyl)pentanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)pentanoic acid.
Substitution: Various substituted phenylpentanoic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of the carboxylic acid group.
科学研究应用
2-(4-nitrophenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-nitrophenyl)pentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-(4-aminophenyl)pentanoic acid: Formed by the reduction of 2-(4-nitrophenyl)pentanoic acid.
4-nitrophenylacetic acid: Similar structure but with a shorter carbon chain.
4-nitrophenylbutanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a pentanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-(4-nitrophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-10(11(13)14)8-4-6-9(7-5-8)12(15)16/h4-7,10H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURBJKKJAXCORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
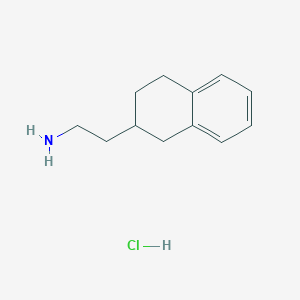
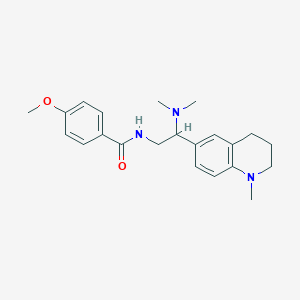
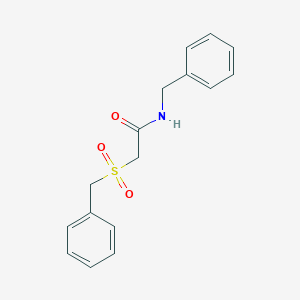
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)
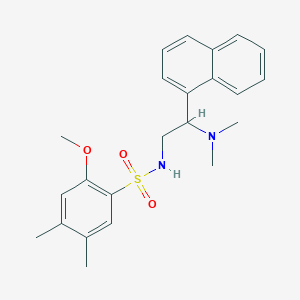
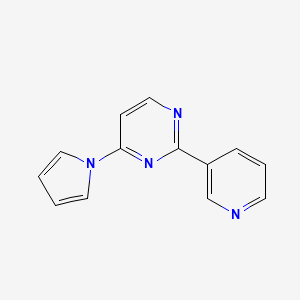
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)
![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)
![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea](/img/structure/B2426608.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2426609.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2426610.png)
